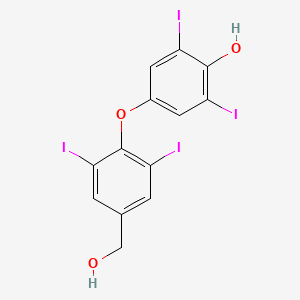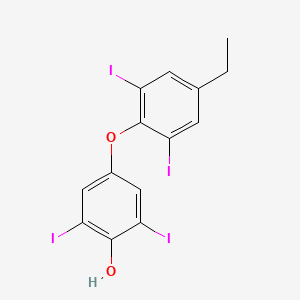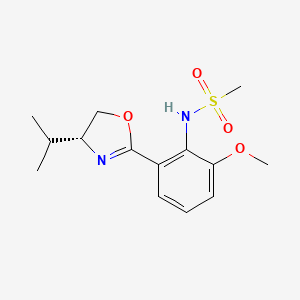
N-D-Glucopyranosyl-glycine Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-D-Glucopyranosyl-glycine Sodium Salt is a compound that combines a glucose molecule with glycine, a simple amino acid, through a glycosidic bond.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-D-Glucopyranosyl-glycine Sodium Salt typically involves the reaction of glucose with glycine under controlled conditions. The process begins with the protection of the hydroxyl groups of glucose, followed by the formation of a glycosidic bond with glycine. The final step involves deprotection to yield the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction temperatures to facilitate the formation of the glycosidic bond .
化学反応の分析
Types of Reactions: N-D-Glucopyranosyl-glycine Sodium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The glycosidic bond can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like hydrochloric acid or sulfuric acid.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
N-D-Glucopyranosyl-glycine Sodium Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving carbohydrate metabolism and glycosylation processes.
Medicine: Investigated for potential therapeutic uses and as a model compound in drug development.
作用機序
The mechanism of action of N-D-Glucopyranosyl-glycine Sodium Salt involves its interaction with specific molecular targets and pathways. The compound can participate in glycosylation reactions, where it transfers the glucose moiety to other molecules. This process is essential in various biological functions, including cell signaling and metabolism .
類似化合物との比較
N-D-Glucopyranosyl-amine: Similar in structure but with an amine group instead of glycine.
N-D-Glucopyranosyl-serine: Contains serine instead of glycine, affecting its reactivity and applications.
N-D-Glucopyranosyl-threonine: Another similar compound with threonine, offering different properties and uses.
Uniqueness: N-D-Glucopyranosyl-glycine Sodium Salt is unique due to its specific combination of glucose and glycine, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
特性
CAS番号 |
117072-57-8 |
|---|---|
分子式 |
C₈H₁₄NNaO₇ |
分子量 |
259.19 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(3-Aminopropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1144837.png)

![(4R)-Methyl 4-((3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis(tosyloxy)-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1144844.png)

![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-ol](/img/structure/B1144850.png)

